molecular formula C16H12ClFN2O5 B11084174 3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid

3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid

Cat. No.: B11084174
M. Wt: 366.73 g/mol
InChI Key: LHVDAMJHBYPGAU-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid typically involves multiple steps, including the introduction of the chloro, nitro, and fluorobenzoyl groups. Common synthetic routes may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Introduction of the chloro group.

    Amidation: Formation of the amide bond with the fluorobenzoyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-nitrophenyl)-3-[(4-chlorobenzoyl)amino]propanoic acid
  • 3-(2-Chloro-5-nitrophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

Uniqueness

The presence of the fluorobenzoyl group in 3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid may confer unique properties such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H12ClFN2O5

Molecular Weight

366.73 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid

InChI

InChI=1S/C16H12ClFN2O5/c17-13-6-5-11(20(24)25)7-12(13)14(8-15(21)22)19-16(23)9-1-3-10(18)4-2-9/h1-7,14H,8H2,(H,19,23)(H,21,22)

InChI Key

LHVDAMJHBYPGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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